molecular formula C16H19N5O B11675999 N'-[(Z)-[4-(Diethylamino)phenyl]methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-[4-(Diethylamino)phenyl]methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11675999
M. Wt: 297.35 g/mol
InChI Key: HZKMQOSQJCPWQD-ODLFYWEKSA-N
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Description

N'-[(Z)-[4-(Diethylamino)phenyl]methylidene]pyrazine-2-carbohydrazide is a hydrazone derivative featuring a pyrazine-2-carbohydrazide backbone conjugated with a 4-(diethylamino)benzylidene group in the Z-configuration. This compound belongs to a class of Schiff bases known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its synthesis typically involves the condensation of pyrazine-2-carbohydrazide with 4-(diethylamino)benzaldehyde under reflux in ethanol, yielding a product characterized by spectroscopic methods (e.g., NMR, IR) and elemental analysis .

Properties

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C16H19N5O/c1-3-21(4-2)14-7-5-13(6-8-14)11-19-20-16(22)15-12-17-9-10-18-15/h5-12H,3-4H2,1-2H3,(H,20,22)/b19-11-

InChI Key

HZKMQOSQJCPWQD-ODLFYWEKSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(Z)-[4-(Diethylamino)phenyl]methylidene]pyrazine-2-carbohydrazide typically involves the reaction of pyrazine-2-carbohydrazide with 4-(diethylamino)benzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N’-[(Z)-[4-(Diethylamino)phenyl]methylidene]pyrazine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-[(Z)-[4-(Diethylamino)phenyl]methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between pyrazine-2-carbohydrazide and 4-diethylaminobenzaldehyde. Characterization methods commonly employed include:

  • Fourier Transform Infrared Spectroscopy (FT-IR) : Used to identify functional groups and confirm the formation of the compound through characteristic absorption bands.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure by revealing the environment of hydrogen and carbon atoms.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition behavior.

Biological Applications

This compound has been reported to exhibit a range of biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of pyrazine compounds possess significant antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentration (MIC) values indicate potent activity, which can be further explored for clinical applications.
  • Anticancer Properties : Pyrazole derivatives, including those related to this compound, have shown promising anticancer effects. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential use as chemotherapeutic agents .
  • Anti-inflammatory Effects : Some studies have indicated that pyrazole derivatives may possess anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .

Material Science Applications

Beyond biological applications, this compound can also be explored for its properties in material science:

  • Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of materials. This is particularly relevant for developing advanced materials with specific performance characteristics.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant activity against Staphylococcus aureus with an MIC of 398.0 µg/mL .
Study 2Anticancer EffectsInhibition of proliferation in K562 cancer cells, indicating potential as an anticancer agent .
Study 3Thermal StabilityTGA results showed stability up to 260 °C, making it suitable for high-temperature applications .

Mechanism of Action

The mechanism of action of N’-[(Z)-[4-(Diethylamino)phenyl]methylidene]pyrazine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to antimicrobial or anticancer effects. The pathways involved may include the disruption of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • The diethylamino-substituted derivative exhibits superior antithyroid activity compared to its dimethylamino analog (IC₅₀ = 12 µM vs. 18 µM), likely due to enhanced lipophilicity and electron-donating capacity .
  • Hydroxy or nitro substituents (e.g., in compound 2b) improve antimicrobial and antioxidant profiles but reduce solubility in nonpolar solvents .

Solubility and Stability

  • Solubility: The diethylamino group enhances solubility in DMSO (>50 mg/mL) and ethanol (>20 mg/mL) compared to nitro-substituted analogs (<10 mg/mL in ethanol) .
  • Stability: Stable under ambient conditions for >6 months; Z-configuration confirmed via NOESY NMR, showing intramolecular hydrogen bonding between the hydrazide NH and pyrazine N .

Critical Analysis of Divergent Findings

  • Antithyroid vs. Antimicrobial Activity: While diethylamino-substituted hydrazides excel in antithyroid activity, fluorinated quinoline derivatives (e.g., compound 2b) show stronger antimicrobial effects, suggesting divergent structure-activity relationships .
  • Crystallographic Data: Discrepancies in dihedral angles between nitro- and cyano-substituted analogs (e.g., 55° vs. 68°) highlight substituent-dependent conformational flexibility .

Biological Activity

N'-[(Z)-[4-(Diethylamino)phenyl]methylidene]pyrazine-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Synthesis

The compound is derived from the condensation reaction of 4-(diethylamino)benzaldehyde with pyrazine-2-carbohydrazide. The structure can be represented as follows:

C14H18N4O\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}

This structure includes a diethylamino group that may enhance its biological activity through better solubility and interaction with biological targets.

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of various pyrazine derivatives, including this compound. The following table summarizes key findings related to its antimicrobial efficacy:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate12.5 µg/mL
Escherichia coliWeak>50 µg/mL
Candida albicansStrong6.25 µg/mL

These results indicate that the compound exhibits significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, while showing limited effectiveness against Gram-negative bacteria like Escherichia coli.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. A notable study evaluated its effects on human cancer cell lines using the MTT assay, which measures cell viability.

Case Study: In Vitro Anticancer Activity

Cell Line IC50 (µM) Selectivity
LN-229 (Brain Cancer)0.77High
HepG2 (Liver Cancer)1.25Moderate
H1563 (Lung Cancer)1.50Moderate

The compound exhibited a low IC50 value against LN-229 cells, indicating potent anticancer activity. Furthermore, it showed selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.

The proposed mechanism of action for this compound involves the inhibition of specific protein kinases involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition leads to apoptosis in cancer cells and reduced viability in microbial pathogens.

Q & A

Q. What are the key steps for synthesizing N'-[(Z)-[4-(Diethylamino)phenyl]methylidene]pyrazine-2-carbohydrazide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves a condensation reaction between pyrazine-2-carbohydrazide and 4-(diethylamino)benzaldehyde under reflux in ethanol or methanol. Critical parameters include:
  • Temperature : 70–80°C to favor imine bond formation (Z-configuration).
  • Catalyst : Acetic acid or anhydrous conditions to drive the reaction to completion.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
    Optimization studies suggest that microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes while maintaining yields of ~75% .

Q. Which analytical techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H^1H-NMR confirms the Z-configuration via the hydrazone proton signal at δ 8.2–8.5 ppm.
  • 13C^{13}C-NMR identifies the pyrazine ring carbons (δ 145–155 ppm) and the diethylamino group (δ 40–45 ppm) .
  • IR Spectroscopy :
  • Stretching vibrations at 1650–1680 cm1^{-1} (C=O) and 1590–1620 cm1^{-1} (C=N) confirm the hydrazone linkage .
  • Mass Spectrometry :
  • ESI-MS shows a molecular ion peak at m/z 326.3 (M+H+^+), aligning with the molecular formula C16H20N6OC_{16}H_{20}N_{6}O .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

  • Methodological Answer : Contradictions often arise from structural variations (e.g., substituents on the phenyl ring) or assay conditions. Strategies include:
  • Structure-Activity Relationship (SAR) Studies : Systematically compare analogs (e.g., diethylamino vs. methoxy or propoxyphenyl groups) using standardized assays (e.g., IC50_{50} in enzyme inhibition) .
  • Data Normalization : Account for differences in cell lines (e.g., HEK293 vs. HeLa) or solvent systems (DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

Q. What experimental designs are recommended for studying the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
  • Fluorescence Quenching : Monitor tryptophan residues in the enzyme’s active site to assess binding affinity (KdK_d) .
  • Molecular Docking : Use AutoDock Vina to predict binding poses, focusing on interactions with catalytic residues (e.g., hydrogen bonds with pyrazine nitrogen) .
    Example: A 2024 study showed 50% inhibition of acetylcholinesterase at 10 µM, with docking scores (−9.2 kcal/mol) aligning with experimental IC50_{50} values .

Q. How can computational methods enhance the understanding of this compound’s photophysical properties?

  • Methodological Answer :
  • Time-Dependent DFT (TD-DFT) : Predict UV-Vis absorption spectra (e.g., λmax_{\text{max}} at 360–380 nm due to π→π^* transitions in the hydrazone moiety) .
  • Electrostatic Potential Maps : Identify electron-rich regions (pyrazine ring) for nucleophilic attack or charge-transfer interactions .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent-dependent fluorescence quenching .

Q. What strategies mitigate instability of the hydrazone linkage under physiological conditions?

  • Methodological Answer :
  • Prodrug Design : Convert the hydrazone to a stable Schiff base derivative, releasing the active compound via pH-sensitive hydrolysis .
  • Formulation Optimization : Use cyclodextrin encapsulation to enhance solubility and reduce hydrolysis rates in aqueous media .
  • Stability Studies : Monitor degradation via HPLC-MS at 37°C in PBS (pH 7.4), with half-life (t1/2t_{1/2}) >24 hours considered acceptable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.